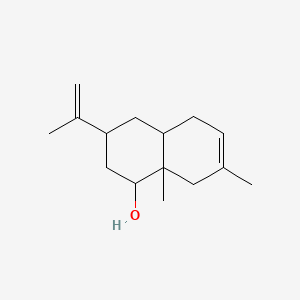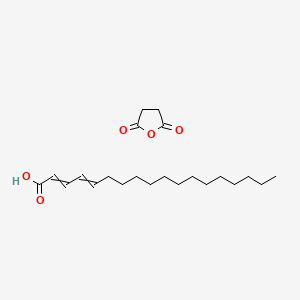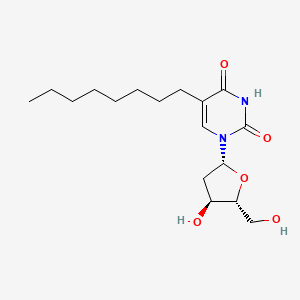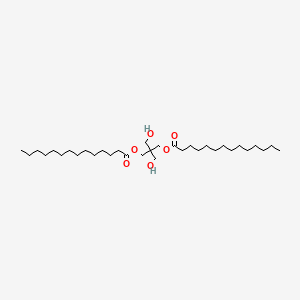
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate is a chemical compound with the molecular formula C35H68O6. It is a derivative of pentaerythritol, where two hydroxyl groups are esterified with myristic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate typically involves the esterification of pentaerythritol with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the formulation of biocompatible materials and as a stabilizer in various biological assays.
Medicine: It is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: The compound is used in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes, enhancing the permeability and facilitating the transport of other molecules. It can also act as a stabilizer, preventing the degradation of sensitive compounds in various formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of myristic acid.
2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate): Contains bulky tert-butyl groups, providing different physical and chemical properties.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate is unique due to its specific esterification with myristic acid, which imparts distinct hydrophobic properties and makes it suitable for applications requiring specific solubility and stability characteristics .
Eigenschaften
CAS-Nummer |
54381-53-2 |
|---|---|
Molekularformel |
C33H64O6 |
Molekulargewicht |
556.9 g/mol |
IUPAC-Name |
[2,2-bis(hydroxymethyl)-3-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(36)38-29-33(27-34,28-35)30-39-32(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-30H2,1-2H3 |
InChI-Schlüssel |
WSETZJFXXOFEBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



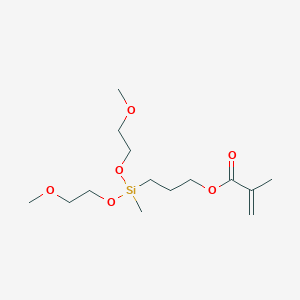
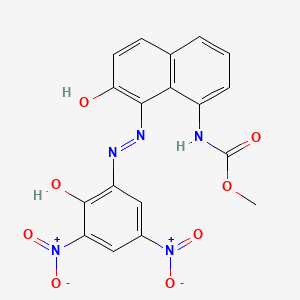
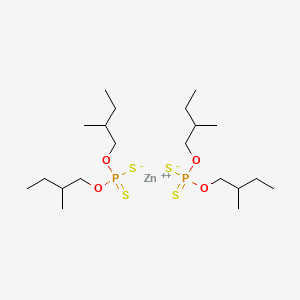
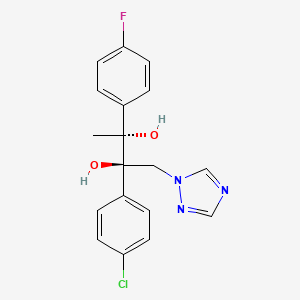
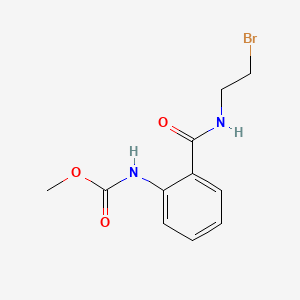


![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
